2-[(Oxolan-3-yl)methoxy]acetonitrile
Description
2-[(Oxolan-3-yl)methoxy]acetonitrile is a nitrile-containing compound characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with a methoxyacetonitrile group.
Properties
IUPAC Name |
2-(oxolan-3-ylmethoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-2-4-10-6-7-1-3-9-5-7/h7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWGYYMFKNESMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-3-yl)methoxy]acetonitrile typically involves the reaction of oxolane derivatives with methoxyacetonitrile under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the oxolane derivative reacts with methoxyacetonitrile to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-3-yl)methoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Oxolan-3-yl)methoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Oxolan-3-yl)methoxy]acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(Oxolan-3-yl)methoxy]acetonitrile with structurally and functionally related nitrile derivatives. Key parameters include molecular weight, substituents, synthesis routes, and biological or physicochemical properties.
Key Observations:
Structural Variations: Oxolane vs. Chromenone: The oxolane-based nitriles (e.g., this compound) exhibit simpler synthetic routes compared to chromenone derivatives, which require multi-step coupling (e.g., ). Substituent Effects: Ethoxy and methoxy groups influence polarity and solubility. For instance, 2-ethoxy-2-(oxolan-3-yl)acetonitrile has a higher molecular weight (155.20 vs. 141.17 g/mol) and likely altered reactivity .
Synthetic Accessibility: Oxolane derivatives are synthesized via straightforward nucleophilic substitutions (e.g., using K₂CO₃ in acetone) , whereas chromenone analogs require ZnCl₂-catalyzed cyclization or mercaptoacetic acid reflux .
Biological Relevance: Chromenone and indolinone nitriles () show preliminary biological activity (e.g., antimicrobial, kinase inhibition), whereas oxolane nitriles are primarily used as synthetic intermediates .
Physicochemical Properties: Oxolane-based nitriles are typically liquids (e.g., 2-(6-methyloxan-2-yl)acetonitrile) with moderate boiling points , while chromenone derivatives are solids due to aromatic stacking .
Contradictions and Limitations:
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
2-[(Oxolan-3-yl)methoxy]acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of an oxolane (tetrahydrofuran) ring attached to a methoxy group and an acetonitrile moiety. This configuration imparts specific reactivity that influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act as a nucleophile, participating in reactions that modify biomolecules such as proteins and nucleic acids. This interaction may influence several cellular processes, including:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor modulation : It may interact with specific receptors, altering signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these pathogens are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
Anticancer Potential
The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects are dose-dependent, indicating potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated significant activity against B. subtilis, with a notable selectivity for Gram-positive bacteria over Gram-negative strains. -
Anticancer Activity Assessment :
In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it exhibited a cytotoxic effect on MCF-7 cells with an IC50 value of approximately 25 µM, suggesting its potential as a lead compound for further anticancer drug development [source].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
